3-Ethyl-1-methylpiperazin-2-one
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Overview
Description
3-Ethyl-1-methylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of piperazine, characterized by the presence of an ethyl group at the third position and a methyl group at the first position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield protected piperazines, which can then be deprotected to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using similar precursors and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Ethyl-1-methylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the structure of the compound and its interactions with biological molecules.
Comparison with Similar Compounds
- 1-Ethyl-3-methylpiperazin-2-one
- 3-Methylpiperazin-2-one
- 1-Methylpiperazine
Comparison: 3-Ethyl-1-methylpiperazin-2-one is unique due to the presence of both an ethyl and a methyl group on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the ethyl group may enhance its lipophilicity, potentially affecting its pharmacokinetic properties compared to 1-Ethyl-3-methylpiperazin-2-one or 3-Methylpiperazin-2-one .
Properties
IUPAC Name |
3-ethyl-1-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-3-6-7(10)9(2)5-4-8-6/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMDADGNNMFROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214796-54-9 |
Source
|
Record name | 3-ethyl-1-methylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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